7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium
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Overview
Description
7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with dimethylamino and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde .
Industrial Production Methods
Industrial production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Medicine: This compound is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties
Industry: It is used in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium involves its interaction with various molecular targets. It can act as a metal ionophore, facilitating the transport of metal ions across cell membranes. This property is particularly useful in medicinal chemistry, where it can be used to modulate metal ion homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(dimethylamino)quinolines: These compounds are similar in structure but have different substitution patterns, leading to distinct chemical properties.
2- and 4-Aminoquinolines: These are often used in medicinal chemistry and have different functional groups compared to 7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a metal ionophore sets it apart from other similar compounds, making it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
112129-16-5 |
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Molecular Formula |
C14H19N2+ |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
N,N,1,2,4-pentamethylquinolin-1-ium-7-amine |
InChI |
InChI=1S/C14H19N2/c1-10-8-11(2)16(5)14-9-12(15(3)4)6-7-13(10)14/h6-9H,1-5H3/q+1 |
InChI Key |
MXQLIBSXKCZJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C2=C1C=CC(=C2)N(C)C)C)C |
Origin of Product |
United States |
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